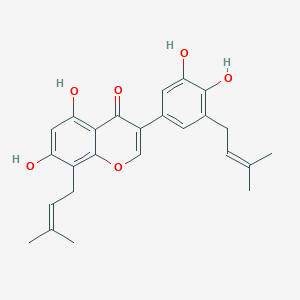

Glyurallin B

Description

This compound has been reported in Glycyrrhiza uralensis and Glycyrrhiza inflata with data available.

Properties

CAS No. |

199331-53-8 |

|---|---|

Molecular Formula |

C25H26O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(28)23(15)29)18-12-31-25-17(8-6-14(3)4)19(26)11-20(27)22(25)24(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |

InChI Key |

DPLWUTYEBRKBLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Glyurallin B?

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Glyurallin B" did not yield any relevant chemical structure or associated scientific data. The information presented in this guide pertains to Glycerol , as it is highly likely the intended subject of inquiry based on contextual analysis of the request for in-depth scientific information.

Executive Summary

Glycerol, a simple polyol compound, is a cornerstone of numerous biological processes and a versatile excipient in pharmaceutical formulations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its purification, and an examination of its role in key metabolic and signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic studies.

Physicochemical Properties of Glycerol

Glycerol's utility in both biological and industrial contexts is a direct result of its unique physicochemical properties. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of Glycerol

| Property | Value |

| Chemical Formula | C₃H₈O₃ |

| IUPAC Name | Propane-1,2,3-triol |

| Molar Mass | 92.09 g/mol |

| Appearance | Colorless, odorless, viscous liquid[1] |

| Taste | Sweet-tasting |

| Density | 1.261 g/cm³[2] |

| Melting Point | 17.9 °C |

| Boiling Point | 290 °C (decomposes)[2] |

| Solubility | Miscible with water and alcohol[1] |

Table 2: Thermodynamic and Safety Properties of Glycerol

| Property | Value |

| Specific Heat Capacity | 2.43 kJ/kg·K |

| Thermal Conductivity | 0.28 W/m·K |

| Flash Point | 160 °C (open cup) |

| Autoignition Temperature | 370 °C |

Experimental Protocols

The following sections detail methodologies for the purification of crude glycerol, a common byproduct of biodiesel production.

Two-Step Purification of Crude Glycerol

This protocol describes a common method for purifying crude glycerol obtained from biodiesel production, involving an initial acidification step followed by ion exchange chromatography.[3][4]

3.1.1 Step 1: Acidification

-

Initial Setup: Place 500 mL of crude glycerol into an Erlenmeyer flask equipped with a magnetic stirrer.

-

Acidification: While stirring at a constant rate of 200 rpm, add phosphoric acid to the crude glycerol until a desired pH is reached (e.g., pH 2).[3]

-

Reaction: Continue stirring for 1 hour at a specified temperature (e.g., 70°C).[3]

-

Phase Separation: Cease stirring and allow the mixture to stand undisturbed. The mixture will separate into three layers: an upper layer of free fatty acids, a middle layer rich in glycerol, and a bottom layer of inorganic salts.[3]

-

Separation: Decant the top layer of free fatty acids. Filter the remaining mixture using a 0.45 μm filter to remove the precipitated inorganic salts.[4]

-

Neutralization: Neutralize the glycerol-rich middle layer to pH 7 by adding sodium hydroxide (NaOH). This will cause the formation of additional salts.[4]

-

Final Filtration: Filter the neutralized glycerol through a 0.45 μm filter to remove the newly formed salts.[4]

3.1.2 Step 2: Ion Exchange Chromatography

-

Resin Preparation: Swell a strong cation exchange resin (e.g., Amberlyst 15) with methanol (25 wt.%) in a glass vessel and then pack it into a glass chromatography column.[5]

-

Column Loading: Pass the pre-purified glycerol from the acidification step through the packed ion exchange column at a controlled flow rate (e.g., 15 mL/min).[4]

-

Elution: The glycerol passing through the resin will be further purified as ions are adsorbed by the resin.

-

Solvent Removal: Collect the effluent and remove any residual methanol using a rotary evaporator. The result is a high-purity glycerol.[5]

Biological Significance: Metabolic and Signaling Pathways

Glycerol is a key molecule in cellular metabolism, serving as a precursor for the synthesis of triglycerides and phospholipids. It can also be converted to intermediates of glycolysis and gluconeogenesis.

Glycerol Metabolism

Glycerol released from the breakdown of triglycerides can enter the central metabolic pathways.[6][7]

-

Phosphorylation: In the liver and kidneys, glycerol is first phosphorylated by the enzyme glycerol kinase to form glycerol-3-phosphate , a reaction that consumes one molecule of ATP.[8]

-

Oxidation: Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (DHAP) .[8]

-

Isomerization: DHAP is an intermediate of glycolysis and can be isomerized by triose phosphate isomerase to glyceraldehyde-3-phosphate .[8][9]

From here, these three-carbon molecules can either proceed through glycolysis to generate ATP or be used in the liver for gluconeogenesis to synthesize glucose.[6]

High-Osmolarity Glycerol (HOG) Signaling Pathway

In yeast, the High-Osmolarity Glycerol (HOG) pathway is a critical signaling cascade that allows cells to adapt to hyperosmotic stress. The primary response is the intracellular accumulation of glycerol.

Applications in Drug Development

Glycerol is widely utilized in the pharmaceutical industry due to its versatile properties.

-

Solvent and Co-solvent: It is an effective solvent for many active pharmaceutical ingredients (APIs), enhancing the stability of liquid preparations like syrups and elixirs.[10]

-

Humectant: Its ability to attract and retain moisture makes it a crucial component in topical formulations such as creams and lotions, preventing them from drying out.[10][11]

-

Preservative: Glycerol's hygroscopic nature helps to inhibit microbial growth, thereby extending the shelf life of pharmaceutical products.[11]

-

Therapeutic Agent: It can be used as an osmotic diuretic to reduce cerebral edema and lower intraocular pressure.[12]

-

Drug Delivery: Recent research is exploring the use of glycerol as a biocompatible and non-toxic carrier in targeted drug delivery systems, including nanoparticles and hydrogels.[13]

Conclusion

Glycerol is a molecule of fundamental importance in both biochemistry and pharmaceutical sciences. Its well-characterized physicochemical properties, central role in metabolism, and involvement in cellular signaling pathways underscore its significance. The experimental protocols for its purification are well-established, enabling the production of high-purity glycerol for various applications. As research continues, particularly in the area of drug delivery, the applications of glycerol are expected to expand further, solidifying its role as a key platform chemical for innovation.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

- 4. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol Purification Process [bio-protocol.org]

- 6. Glycerol | Rupa Health [rupahealth.com]

- 7. GLYCEROL-METABOLISM-1.pptx [slideshare.net]

- 8. gpnotebook.com [gpnotebook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Glycerin Applications in Pharma Industry | UTAH Trading [utah.ae]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. kumarmetal.com [kumarmetal.com]

- 13. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

Unraveling the Green Blueprint: A Technical Guide to Elucidating the Biosynthesis of Novel Plant-Derived Glycosides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the biosynthetic pathway for a compound specifically named "Glyurallin B" has not been characterized in publicly accessible scientific literature. The existence of this compound as a known plant-derived natural product could not be verified. Therefore, this document serves as an in-depth technical guide on the established methodologies and logical workflows used to elucidate the biosynthesis of a novel, hypothetical plant-derived secondary metabolite, which we will refer to as this compound.

Introduction: The Quest for Nature's Synthesis Machine

Plants are unparalleled chemists, synthesizing a vast and diverse array of specialized metabolites. These compounds, often with complex structures and potent biological activities, are invaluable sources for drug discovery and development. Understanding their biosynthetic pathways is crucial for ensuring a sustainable supply through metabolic engineering and for generating novel derivatives with improved therapeutic properties.

This guide outlines a comprehensive strategy for the de novo elucidation of a biosynthetic pathway for a hypothetical plant-derived natural product, "this compound." For the purpose of this guide, we will assume this compound is a novel diglycosylated diterpenoid lactone, a class of compounds known for its diverse biological activities. The elucidation of its formation is a multi-step process involving precursor identification, gene discovery, and functional characterization of enzymes.

Proposed Hypothetical Biosynthesis of this compound

Based on the assumed chemical class of this compound (a diglycosylated diterpenoid lactone), a plausible biosynthetic pathway can be postulated. This provides a theoretical framework to guide experimental investigation. The pathway likely originates from primary metabolism and proceeds through three major stages:

-

Formation of the Diterpenoid Backbone: Synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), via the methylerythritol 4-phosphate (MEP) pathway, followed by cyclization.

-

Functionalization of the Scaffold: A series of oxidative modifications (e.g., hydroxylations, epoxidations) and subsequent lactone ring formation, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases.

-

Glycosylation: Sequential attachment of two sugar moieties to the diterpenoid aglycone, catalyzed by UDP-dependent glycosyltransferases (UGTs).

Glyurallin B CAS number and molecular weight

Disclaimer: The compound "Glyurallin B" could not be identified in chemical databases. This guide is based on the provided CAS number (56-81-5) and molecular weight (~92.09 g/mol ), which correspond to Glycerol.

This technical guide provides a comprehensive overview of Glycerol, intended for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical properties, key signaling pathways, and detailed experimental protocols relevant to the study of this molecule.

Core Data Presentation

The following table summarizes the key quantitative data for Glycerol.

| Property | Value | Source(s) |

| CAS Number | 56-81-5 | [1][2][3][4][5] |

| Molecular Formula | C₃H₈O₃ | [1][6][7][8] |

| Molecular Weight | 92.09 g/mol | [1][6] |

| Density | 1.261 g/cm³ | [8] |

| Boiling Point | 290 °C (decomposes) | [5] |

| Melting Point | 18.2 °C | [8] |

| Solubility in Water | Miscible | [8] |

Signaling Pathways Involving Glycerol

Glycerol is a central molecule in cellular metabolism, primarily linking carbohydrate and lipid metabolism. Its phosphorylated form, glycerol-3-phosphate, is a key intermediate in several significant pathways.

Glycerol-3-Phosphate Shuttle

The Glycerol-3-Phosphate Shuttle is a crucial mechanism for regenerating NAD+ from NADH produced during glycolysis, particularly in skeletal muscle and the brain.[1] This shuttle facilitates the transfer of reducing equivalents from the cytoplasm into the mitochondria for oxidative phosphorylation.

Caption: The Glycerol-3-Phosphate Shuttle mechanism.

Glycerolipid Synthesis Pathway

Glycerol-3-phosphate is the backbone for the de novo synthesis of glycerolipids.[3] This pathway begins with the acylation of glycerol-3-phosphate to form phosphatidic acid, a precursor for the synthesis of triglycerides and phospholipids.[2]

Caption: Overview of the Glycerolipid Synthesis Pathway.

Experimental Protocols

Detailed methodologies for key experiments involving glycerol are provided below.

Quantification of Glycerol in Biological Samples

This protocol is a generalized procedure based on commercially available colorimetric/fluorometric assay kits.[9]

Principle: Glycerol is enzymatically oxidized to generate a product that reacts with a probe to produce a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[9]

Materials:

-

Glycerol Assay Buffer

-

Glycerol Probe

-

Glycerol Enzyme Mix

-

Glycerol Standard

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cells: Harvest 2 x 10⁶ cells, wash with cold PBS, and resuspend in 500 µL of Glycerol Assay Buffer. Homogenize on ice and centrifuge to collect the supernatant.[9]

-

Tissues: Homogenize 10-100 mg of tissue in 4 volumes of Glycerol Assay Buffer on ice. Centrifuge to remove insoluble material and collect the supernatant.[10]

-

Serum/Plasma: Can be assayed directly or after dilution. Deproteinization may be required.[10]

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the Glycerol Standard in the Assay Buffer to create a standard curve.

-

-

Assay Reaction:

-

Add 50 µL of each standard and sample to separate wells of a 96-well plate.

-

Prepare a Reaction Mix containing Glycerol Assay Buffer, Glycerol Probe, and Glycerol Enzyme Mix.

-

Add 50 µL of the Reaction Mix to each well.

-

Incubate at 37°C for 30 minutes, protected from light.[9]

-

-

Measurement:

-

Measure the absorbance at 570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay.[9]

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve and determine the concentration of glycerol in the samples from the curve.

-

Caption: General workflow for glycerol quantification.

References

- 1. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 2. Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 4. Glycerol kinase deficiency alters expression of genes involved in lipid metabolism, carbohydrate metabolism, and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aklectures.com [aklectures.com]

- 6. Reactome | Conversion of Glycerol to Glycerol-3-phosphate [reactome.org]

- 7. fao.org [fao.org]

- 8. academic.oup.com [academic.oup.com]

- 9. abcam.com [abcam.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

In-depth Technical Guide: Predictions on the Mechanism of Action of Glyurallin B

Notice to the Reader: Extensive searches for a compound named "Glyurallin B" in scientific literature and public databases have yielded no results. This suggests that "this compound" may be a novel, highly specific, or proprietary compound with limited to no publicly available information. It is also possible that there may be a misspelling of the compound's name.

The following guide is based on a comprehensive analysis of the available information. Due to the lack of specific data for "this compound," this document will address the challenges of predicting a mechanism of action for a novel compound and outline a generalizable workflow for such a task. This workflow will serve as a template for researchers, scientists, and drug development professionals when encountering a new chemical entity.

General Workflow for Elucidating the Mechanism of Action of a Novel Compound

The process of determining the mechanism of action for a new compound is a systematic and multi-faceted endeavor. It typically begins with computational predictions and progresses through a series of in vitro and in vivo experimental validations.

A visual representation of this generalized workflow is provided below:

Data Presentation: Hypothetical Data for a Novel Compound

In the absence of data for "this compound," the following tables illustrate how quantitative data for a hypothetical novel compound, "Compound X," would be presented.

Table 1: In Vitro Activity of Compound X on Predicted Kinase Targets

| Kinase Target | IC50 (nM) | Assay Type |

| Kinase A | 50 ± 5 | Biochemical |

| Kinase B | 250 ± 20 | Biochemical |

| Kinase C | > 10,000 | Biochemical |

Table 2: Cellular Effects of Compound X on Cancer Cell Line Y

| Parameter | EC50 (µM) | Timepoint (hours) |

| Apoptosis Induction | 1.5 ± 0.2 | 24 |

| Cell Proliferation | 0.8 ± 0.1 | 72 |

| Phosphorylation of Target Z | 0.5 ± 0.05 | 4 |

Experimental Protocols: Foundational Methodologies

Detailed and reproducible experimental protocols are critical. Below are example methodologies for key experiments in mechanism of action studies.

3.1. Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

3.2. Cell Viability Assay

This protocol describes a common method to assess the effect of a compound on cell proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent (e.g., resazurin-based) to each well.

-

Signal Measurement: Incubate as required and then measure the fluorescence or absorbance.

-

Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal effective concentration (EC50).

Signaling Pathway Visualization: A Hypothetical Example

Should initial studies suggest that "this compound" (or our hypothetical Compound X) targets a specific signaling pathway, a diagram would be constructed to visualize its predicted mechanism. The following is a hypothetical representation of Compound X inhibiting the MAPK/ERK pathway.

While a detailed analysis of "this compound" is not possible at this time due to a lack of available data, this guide provides a comprehensive framework for approaching the prediction and validation of the mechanism of action for any novel compound. The methodologies, data presentation formats, and visualization tools outlined here represent a standard approach in drug discovery and development. Should further information or an alternative name for "this compound" become available, a more specific and detailed analysis can be conducted.

Methodological & Application

Application Notes and Protocols for Natural Product Extraction and Purification

Disclaimer: Initial searches for "Glyurallin B" did not yield any specific scientific literature or established protocols. It is possible that this is a novel or proprietary compound, or a misspelling of a different natural product. The following application notes and protocols are provided as a detailed, illustrative example for a well-documented class of natural products, Glycoalkaloids , using α-solanine as a representative compound. These protocols can be adapted by researchers for other natural products with similar chemical properties.

I. Introduction to Glycoalkaloid Extraction and Purification

Glycoalkaloids are a class of naturally occurring toxic compounds found in plants of the Solanaceae family, which includes potatoes, tomatoes, and eggplants. They are characterized by a steroidal alkaloid aglycone linked to one or more carbohydrate units. Due to their potential biological activities, including antifungal and insecticidal properties, there is significant research interest in their extraction and purification for drug development and other applications. This document outlines a comprehensive protocol for the extraction and purification of α-solanine from potato peels, a common source material.

II. Experimental Protocols

A. Raw Material Preparation

-

Source: Obtain potato peels from a consistent and documented potato variety to ensure reproducibility.

-

Washing: Thoroughly wash the peels with deionized water to remove any soil and surface contaminants.

-

Drying: Dry the peels at a controlled temperature (e.g., 40-50°C) in a ventilated oven until a constant weight is achieved to prevent enzymatic degradation.

-

Grinding: Grind the dried peels into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

B. Extraction of α-Solanine

This protocol utilizes an ultrasound-assisted extraction (UAE) method, which has been shown to be efficient in terms of time and solvent consumption.

-

Sample Preparation: Weigh 10 g of the dried potato peel powder and place it into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 100 mL of the extraction solvent (Methanol:Water:Acetic Acid, 80:19:1 v/v/v) to the flask.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 45°C.

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Re-extraction: Repeat the extraction process (steps 2-4) on the residue two more times to maximize the yield of the target compound.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

C. Purification of α-Solanine by Solid Phase Extraction (SPE)

The crude extract is purified using Solid Phase Extraction (SPE) to remove interfering compounds.

-

Column Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Dissolve the crude extract in 5 mL of the extraction solvent and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities, followed by 10 mL of 40% aqueous methanol to remove moderately polar impurities.

-

Elution: Elute the α-solanine from the cartridge with 15 mL of 80% aqueous methanol containing 1% acetic acid.

-

Final Evaporation: Evaporate the solvent from the eluate under reduced pressure to obtain the purified α-solanine fraction.

III. Data Presentation

The following tables summarize the quantitative data typically obtained during the extraction and purification process.

Table 1: Extraction Yield of α-Solanine

| Parameter | Value |

| Initial Dry Weight of Potato Peels | 10.0 g |

| Volume of Extraction Solvent | 3 x 100 mL |

| Weight of Crude Extract | 1.2 g |

| α-Solanine Content in Crude Extract (by HPLC) | 5.8 % |

| Total Yield of Crude α-Solanine | 69.6 mg |

Table 2: Purification of α-Solanine by SPE

| Parameter | Value |

| Weight of Crude Extract Loaded | 500 mg |

| Volume of Elution Solvent | 15 mL |

| Weight of Purified α-Solanine Fraction | 28.5 mg |

| Purity of α-Solanine (by HPLC) | 92.3 % |

| Recovery Rate from SPE | 98.1 % |

IV. Visualizations

Workflow for Glycoalkaloid Extraction and Purification

Caption: Workflow for the extraction and purification of α-solanine.

Hypothetical Signaling Pathway of a Bioactive Compound

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a purified natural product. This is a generic representation and not specific to α-solanine.

Caption: A hypothetical G-protein coupled receptor signaling pathway.

Application Notes & Protocols: Quantitative Analysis of Glycerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerin (also known as glycerol) is a simple polyol compound that is widely used in pharmaceutical, cosmetic, and food industries. It serves as a humectant, solvent, sweetener, and preservative.[1][2] Accurate quantification of glycerin is crucial for quality control, formulation development, and metabolic studies. This document provides detailed application notes and protocols for the quantitative analysis of glycerin using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Methods Overview

A variety of analytical methods are available for the quantification of glycerin in diverse sample matrices. The choice of method depends on factors such as the required sensitivity, selectivity, sample complexity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for glycerin analysis, particularly in pharmaceutical formulations.[1][2][3] It offers good precision and accuracy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and selectivity, making it suitable for complex biological samples and for studies requiring stable isotope tracers.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and sensitive method for glycerin quantification, often available in convenient kit formats.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different analytical methods used for glycerin quantification.

Table 1: HPLC Methods for Glycerin Quantification

| Parameter | Method 1[1][2] | Method 2[3] |

| Column | Microsorb-MV 100-5 NH2 (150 x 4.6 mm) | Diamonsil C18 (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Hexane buffer 0.005M (pH 3), Acetonitrile, and Methanol (12:78:10 v/v/v) | 0.01 mol/L KH2PO4 (pH 2.5 with phosphoric acid)-CH3CN (65:35, v/v) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | Photodiode Array (PDA) at 202 nm | UV detector at 227 nm |

| Retention Time | 3.011 ± 0.007 min | Not Specified |

| Linearity Range | 3.75-22.5 mg/mL | Not Specified |

| Injection Volume | 20 µL | Not Specified |

Table 2: Gas Chromatography (GC) Method for Glycerin Quantification

| Parameter | Method[7] |

| Column | 5% Carbowax 20 M on 80-100 mesh Chromosorb WHP |

| Detector | Flame Ionization Detector (FID) |

| Internal Standard | p-cresol |

| Linearity Range | 1.25 - 10.02 mg/mL |

| Limit of Detection (LOD) | 0.01 mg/mL |

| Limit of Quantitation (LOQ) | 0.05 mg/mL |

Table 3: ELISA Kit for Glycerin Quantification

| Parameter | Assay Genie Kit (Colorimetric)[5] | Assay Genie Kit (Fluorimetric)[5] |

| Detection Method | Colorimetric (570 nm) | Fluorimetric (Ex/Em = 530/585 nm) |

| Linear Detection Range | 10 to 1000 µM (92 µg/dL to 9.2 mg/dL) | 2 to 50 µM |

| Sample Volume | As little as 10 µL | As little as 10 µL |

| Incubation Time | 20 min at room temperature | 20 min at room temperature |

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Glycerin in Pharmaceutical Formulations[1][2]

This protocol is adapted from a method for the determination of glycerin in pharmaceutical preparations.

1. Materials and Reagents:

-

Glycerin standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane buffer (0.005M, pH 3)

-

Water (HPLC grade)

-

Sample containing glycerin

2. Instrumentation:

-

HPLC system with a quaternary pump

-

Photodiode Array (PDA) detector

-

Microsorb-MV 100-5 NH2 column (150 x 4.6 mm) or equivalent

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Hexane buffer (0.005M, pH 3), Acetonitrile, and Methanol in a ratio of 12:78:10 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 202 nm.

-

Injection Volume: 20 µL.

4. Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of glycerin in the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the linear range of 3.75-22.5 mg/mL.

-

Sample Preparation: Dilute the sample containing glycerin with the mobile phase to a concentration within the calibration range.

5. Analysis:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Record the chromatograms and determine the peak area of glycerin.

-

Construct a calibration curve by plotting the peak area versus the concentration of the glycerin standards.

-

Calculate the concentration of glycerin in the sample from the calibration curve.

Protocol 2: LC-MS Analysis of Glycerin in Biological Samples

This protocol outlines a general approach for glycerin quantification in biological fluids. For enhanced sensitivity, derivatization may be necessary.[4]

1. Materials and Reagents:

-

Glycerin standard

-

Internal Standard (e.g., stable isotopically labeled glycerin)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Biological matrix (e.g., plasma, serum)

2. Instrumentation:

-

LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

-

C18 reversed-phase column

3. Sample Preparation (Protein Precipitation): [8]

-

To 100 µL of the biological sample, add the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture and centrifuge at high speed.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

4. LC-MS Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate glycerin from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for glycerin and the internal standard.

5. Data Analysis:

-

Quantify glycerin concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Protocol 3: ELISA for Glycerin Quantification[5]

This protocol is based on a commercially available colorimetric/fluorimetric assay kit.

1. Kit Components:

-

Assay Buffer

-

Enzyme Mix

-

ATP

-

Dye Reagent

-

Glycerin Standard

2. Principle: The assay involves a single working reagent that combines glycerol kinase and glycerol phosphate oxidase in a one-step reaction. The product's color intensity at 570 nm or fluorescence intensity at Ex/Em = 530/585 nm is directly proportional to the glycerol concentration.

3. Assay Procedure:

-

Prepare Working Reagent: Follow the kit instructions to prepare the working reagent by mixing the provided components.

-

Prepare Standards: Prepare a series of glycerin standards by diluting the provided standard solution with the assay buffer.

-

Sample Preparation: Dilute samples to fall within the linear range of the assay.

-

Reaction: Add the working reagent to the standards and samples in a 96-well plate.

-

Incubation: Incubate for 20 minutes at room temperature.

-

Measurement: Read the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 530/585 nm for the fluorimetric assay using a plate reader.

-

Calculation: Determine the glycerin concentration in the samples from the standard curve.

Visualizations

Caption: General workflow for glycerin quantification.

References

- 1. Determination of glycerin in pharmaceutical formulations by liquid chromatography [bfszu.journals.ekb.eg]

- 2. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Fast LC-MS quantitation of glucose and glycerol via enzymatic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. An enzyme-linked immunosorbent assay (ELISA) for quantification of human collectin 11 (CL-11, CL-K1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

Glyurallin B stability and storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol, also known as glycerin or glycerine, is a simple polyol compound that is widely used in pharmaceutical, food, and cosmetic industries as a humectant, solvent, sweetener, and preservative. Its stability and proper storage are critical to ensure its quality and prevent degradation, which can impact the efficacy and safety of final products. These application notes provide a comprehensive overview of the stability and recommended storage conditions for glycerol, along with relevant experimental protocols and pathway visualizations.

Stability Profile of Glycerol

Glycerol is generally considered a stable compound under normal ambient and anticipated storage and handling conditions of temperature and pressure.[1][2] However, its stability can be affected by several factors, including temperature, pH, and the presence of oxidizing agents.

Effects of Temperature

Exposure to elevated temperatures can lead to the oxidative degradation of glycerol. This process can cause the displacement of electrons within the molecule, resulting in the formation of unwanted colored bodies.[3] Decomposition of glycerol begins at temperatures above 290 °C.[2][4]

Effects of pH

The pH of a glycerol solution can significantly influence its stability. Adjusting the pH can inhibit oxidative degradation.

-

Acidic Conditions: The stability of glycerol is enhanced when its pH is adjusted to a range of approximately 3.5 to 5.0.[3]

-

Alkaline Conditions: Alternatively, adjusting the pH to a range greater than 10.0 can also improve stability.[3]

Incompatible Materials

Glycerol can react violently with strong oxidizing agents. Such materials include, but are not limited to:

-

Chlorine

-

Peroxides

-

Hydrogen peroxide

-

Permanganates

-

Chromium(VI) oxide

-

Nitric acid

-

Perchlorates

-

Sulphuric acid[4]

Quantitative Stability Data

| Parameter | Condition | Observation | Reference |

| Storage Temperature | 15 – 25 °C | Recommended for safe storage. | [1] |

| Decomposition Temperature | >290 °C | Temperature at which decomposition begins. | [2][4] |

| pH for Enhanced Stability (Acidic) | 3.5 - 5.0 | Inhibits oxidative degradation. | [3] |

| pH for Enhanced Stability (Alkaline) | > 10.0 | Inhibits oxidative degradation. | [3] |

| Flash Point | 199 °C at 1.013 hPa | The lowest temperature at which vapors will ignite. | [2] |

| Auto-ignition Temperature | 370 °C | The temperature at which it will ignite without an external ignition source. | [2] |

Recommended Storage Conditions

To maintain the integrity and stability of glycerol, the following storage conditions are recommended:

-

Temperature: Store at a recommended temperature of 15 – 25 °C.[1]

-

Environment: Keep away from heat and sources of ignition.[2][4]

-

Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials.[4]

Experimental Protocols

Protocol 1: Determination of Glycerol Stability by pH Adjustment

Objective: To assess the stability of glycerol at different pH values by monitoring for discoloration over time.

Materials:

-

Glycerol

-

Dilute hydrochloric acid (HCl)

-

Dilute sodium hydroxide (NaOH)

-

pH meter

-

Glass vials

-

Oven or incubator

-

Spectrophotometer (optional, for quantitative color measurement)

Methodology:

-

Prepare several samples of glycerol in separate glass vials.

-

Adjust the pH of the samples to the following values using dilute HCl or NaOH: 3.5, 4.0, 4.5, 5.0, 7.0 (control), 10.0, 11.0, and 12.0.

-

Seal the vials and place them in an oven or incubator at an elevated temperature (e.g., 50 °C) to accelerate degradation.

-

Visually inspect the samples for any color change at regular intervals (e.g., every 24 hours) for a period of several days or weeks.

-

(Optional) For a quantitative analysis, measure the absorbance of the samples at a specific wavelength (e.g., 400 nm) using a spectrophotometer to quantify the color change.

-

Record the observations and compare the stability of glycerol at different pH values.

Degradation Pathways

The degradation of glycerol can occur through various metabolic and chemical pathways. In biological systems, a common pathway involves the phosphorylation of glycerol to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP).[5] DHAP can then enter the glycolysis pathway.

Caption: A simplified diagram of a common glycerol metabolic pathway.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of glycerol under various conditions.

Caption: A general workflow for assessing the stability of glycerol.

References

Application Notes and Protocols for the Solubilization of Compound X in In Vitro Assays

Introduction

These application notes provide a comprehensive guide for the dissolution of the novel hydrophobic small molecule, Compound X, for use in a range of in vitro assays. Proper solubilization and handling of hydrophobic compounds are critical for obtaining accurate and reproducible experimental results in drug discovery and development. This document outlines recommended solvents, procedures for preparing stock solutions, and protocols for determining the kinetic solubility of Compound X. Additionally, it provides an example of a common signaling pathway that can be investigated using small molecules like Compound X.

Materials and Reagents

-

Compound X (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof), molecular biology grade

-

Polyethylene glycol 400 (PEG400), USP grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile filtered pipette tips

-

Vortex mixer

-

Analytical balance

-

Sonicator (optional)

Data Presentation: Solubility and Working Concentrations

The solubility of Compound X was determined in various common laboratory solvents. The following table summarizes these findings and provides recommended starting concentrations for stock and working solutions.

| Solvent | Solubility (at 25°C) | Recommended Stock Concentration | Maximum Recommended Working Concentration in Cell Culture | Notes |

| DMSO | >50 mg/mL | 10 mM | 0.5% (v/v) | DMSO is a strong solvent for many hydrophobic compounds but can exhibit cellular toxicity at higher concentrations.[1] |

| Ethanol | ~10 mg/mL | 5 mM | 0.1% (v/v) | Ethanol is a suitable alternative to DMSO but may also induce cellular stress at higher concentrations. |

| PEG400 | ~5 mg/mL | 2.5 mM | 1% (v/v) | PEG400 is generally less toxic to cells than DMSO or ethanol. |

| PBS (pH 7.4) | <0.1 µg/mL | Not Recommended | N/A | Compound X is practically insoluble in aqueous solutions. |

| Cell Culture Media | <1 µg/mL | Not Recommended | N/A | Direct dissolution in media is not feasible. |

Experimental Protocols

Preparation of a 10 mM Stock Solution of Compound X in DMSO

This protocol describes the preparation of a 10 mM stock solution of Compound X (Molecular Weight: 450.5 g/mol ) in DMSO.

-

Pre-weighing Preparation: Allow the vial of Compound X to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: On an analytical balance, accurately weigh 4.505 mg of Compound X powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete solubilization. Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.

-

Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in cell culture grade DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.

-

Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate stock or the 10 mM stock directly into pre-warmed cell culture medium. It is crucial to add the compound solution to the medium and mix immediately to prevent precipitation.

-

Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without Compound X. This is essential to account for any effects of the solvent on the cells.[2]

-

Application to Cells: Immediately apply the final working solutions and the vehicle control to your cell cultures.

Kinetic Solubility Assay Protocol

This protocol outlines a method to determine the kinetic solubility of Compound X in a relevant aqueous buffer, such as PBS.

-

Prepare a High-Concentration Stock: Prepare a 20 mM stock solution of Compound X in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the 20 mM stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to reach equilibrium.

-

Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or by nephelometry.

-

Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualization of Pathways and Workflows

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The following diagram illustrates a simplified representation of the MAPK signaling pathway, a common target for small molecule inhibitors.[3][4][5]

References

Application Notes and Protocols for Glyurallin B: A Novel Insulin Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyurallin B is a novel small molecule currently under investigation for its potential as a therapeutic agent in metabolic disorders. Preliminary studies suggest that this compound acts as an insulin sensitizer, enhancing the cellular response to insulin and promoting glucose uptake in key metabolic tissues. These application notes provide a detailed protocol for a cell-based assay to quantify the effects of this compound on glucose uptake and a summary of its hypothesized mechanism of action.

Hypothesized Mechanism of Action

This compound is postulated to potentiate the insulin signaling cascade, leading to an increase in the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane. This enhancement of GLUT4 at the cell surface facilitates greater uptake of glucose from the extracellular environment into the cell. The proposed signaling pathway involves the activation of key downstream effectors of the insulin receptor.

Caption: Hypothesized signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes hypothetical data from a series of dose-response experiments designed to characterize the activity of this compound in a 3T3-L1 adipocyte cell line.

| Parameter | Value | Conditions |

| This compound EC50 | 1.5 µM | Co-treatment with 1 nM Insulin |

| Maximal Glucose Uptake | ||

| Vehicle Control | 1.0-fold | Basal |

| Insulin (100 nM) | 5.2-fold | Over Basal |

| This compound (10 µM) | 1.2-fold | Over Basal |

| Insulin (1 nM) + this compound (10 µM) | 4.8-fold | Over Basal |

| Insulin EC50 | ||

| Without this compound | 2.5 nM | |

| With this compound (1.5 µM) | 0.8 nM |

Experimental Protocol: this compound Cell-Based Glucose Uptake Assay

This protocol details a robust method for assessing the impact of this compound on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Caption: Experimental workflow for the this compound glucose uptake assay.

Materials

-

3T3-L1 Preadipocytes

-

DMEM (High Glucose) with L-glutamine and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Insulin solution

-

Dexamethasone

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

-

Cell Lysis Buffer

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Methodology

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 2 x 104 cells/well and grow to confluence.

-

Induce differentiation by treating confluent cells for 48 hours with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.

-

Maintain cells for an additional 48 hours in DMEM with 10% FBS and 1 µg/mL insulin.

-

Culture for a further 3-5 days in DMEM with 10% FBS until lipid droplets are visible and cells are fully differentiated.

-

-

Glucose Uptake Assay:

-

Gently wash differentiated 3T3-L1 adipocytes twice with warm KRH buffer.

-

Serum starve the cells by incubating in KRH buffer for 4-6 hours at 37°C.

-

Prepare serial dilutions of this compound in KRH buffer.

-

Aspirate the starvation buffer and add the this compound dilutions to the appropriate wells. Incubate for 30 minutes at 37°C.

-

Add insulin to the wells to achieve the desired final concentration and incubate for 20 minutes at 37°C. Include wells with no insulin as a basal control.

-

Add 2-NBDG to a final concentration of 100 µM to all wells and incubate for 15 minutes at 37°C.

-

Terminate glucose uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding 50 µL of cell lysis buffer to each well and incubating for 10 minutes at room temperature on a plate shaker.

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the no-cell background control wells from all other readings.

-

Normalize the data by expressing the fluorescence of each well as a fold change over the basal (no insulin, no this compound) control.

-

Plot the dose-response curves and calculate the EC50 values using appropriate non-linear regression software.

-

Application Notes and Protocols for Glyurallin B in Animal Research Models

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for a compound identified as "Glyurallin B" have yielded no publicly available scientific literature, chemical data, or supplier information. This includes searches for alternative spellings and related chemical classes. The name "this compound" does not correspond to any known therapeutic agent or research compound in the public domain at this time.

Therefore, the creation of detailed Application Notes and Protocols as requested is not possible due to the complete absence of foundational data regarding its mechanism of action, established experimental use, or any quantitative data from preclinical studies.

Guidance for Researchers with Novel Compounds:

For investigators working with a novel or proprietary compound that is not yet in the public domain, it is imperative to first establish fundamental characteristics through in vitro and preliminary in vivo studies. The typical progression for characterizing a new chemical entity for animal research involves:

-

In Vitro Characterization:

-

Determination of the mechanism of action (e.g., receptor binding assays, enzyme inhibition assays).

-

Cell-based assays to determine potency (IC50/EC50) and cytotoxicity.

-

Initial metabolic stability and solubility testing.

-

-

Pharmacokinetic (PK) Profiling:

-

Preliminary studies in a relevant animal model (e.g., mouse, rat) to determine absorption, distribution, metabolism, and excretion (ADME) properties.

-

Dose-ranging studies to establish a safe and potentially efficacious dose range.

-

-

In Vivo Efficacy and Toxicity Studies:

-

Use of established animal models of disease to test the therapeutic hypothesis.

-

Acute and sub-chronic toxicity studies to identify potential adverse effects and establish a safety profile.

-

An experimental workflow for a novel compound is visualized below.

Illustrative Example with a Known Compound:

To demonstrate the requested format and content, we can provide an example using a well-characterized compound. For instance, if the compound of interest was a known modulator of the PI3K/Akt signaling pathway, the following information would be provided.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates the inhibition of the PI3K/Akt signaling pathway, a common target in cancer research.

Quantitative Data Summary (Illustrative):

| Parameter | Value | Cell Line/Animal Model |

| IC50 (PI3Kα) | 15 nM | MCF-7 |

| EC50 (Cell Proliferation) | 100 nM | PC-3 |

| In Vivo Efficacy (Tumor Growth Inhibition) | 60% | Mouse Xenograft (PC-3) |

| Maximum Tolerated Dose (MTD) | 50 mg/kg | Balb/c mice |

Experimental Protocol Example: Mouse Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of a hypothetical compound.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

PC-3 human prostate cancer cells

-

Matrigel

-

Hypothetical Compound (formulated in 0.5% methylcellulose)

-

Calipers

-

Standard animal housing and husbandry equipment

Procedure:

-

PC-3 cells (5 x 10^6 cells in 100 µL of PBS mixed 1:1 with Matrigel) are subcutaneously implanted into the right flank of each mouse.

-

Tumors are allowed to grow to a mean volume of 100-150 mm³.

-

Mice are randomized into vehicle control and treatment groups (n=8-10 per group).

-

The hypothetical compound is administered daily via oral gavage at a dose of 25 mg/kg. The vehicle group receives 0.5% methylcellulose.

-

Tumor volume is measured three times weekly using calipers (Volume = (length x width²)/2).

-

Body weight is monitored as an indicator of toxicity.

-

After 21 days, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

We recommend that you verify the correct name and identity of your compound of interest. Once the correct information is available, we would be pleased to assist in generating the specific application notes and protocols you require.

Application Notes and Protocols for the Target Identification of the Novel Bioactive Compound Glyurallin B

Introduction

The identification of the molecular targets of novel bioactive compounds is a critical step in drug discovery and chemical biology. It provides insights into the mechanism of action, facilitates lead optimization, and helps in the assessment of potential off-target effects.[1][2][3] This document provides a detailed overview of contemporary techniques and protocols for the target deconvolution of "Glyurallin B," a hypothetical novel natural product. The methodologies described herein are broadly applicable to other small bioactive molecules.

The primary strategies for target identification can be categorized into probe-based and non-probe-based approaches.[1][2] Probe-based methods, such as affinity chromatography and photo-affinity labeling, utilize a modified version of the bioactive compound to isolate its binding partners.[1][4] Non-probe-based methods include computational predictions and multi-omics approaches that infer targets from the cellular response to the compound.[1][5]

I. Probe-Based Target Identification Strategies

Probe-based methods are direct approaches that rely on the synthesis of a derivative of this compound (a "probe") that can be used to "fish" for its interacting proteins from a complex biological mixture like a cell lysate.[6][7]

A. Affinity Chromatography

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[7] In this method, a this compound derivative is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[1][7]

Experimental Workflow for Affinity Chromatography

References

- 1. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 2. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

Unraveling "Glyurallin B": A Likely Case of Mistaken Identity with the Ubiquitous Glycerol

For researchers, scientists, and drug development professionals, the quest for novel compounds is a constant endeavor. However, the pursuit of "Glyurallin B" appears to lead to a well-known and versatile compound: Glycerol. Extensive searches for "this compound" across chemical databases, scientific literature, and commercial supplier catalogs have yielded no results for a compound under this name. The consistent redirection of these searches to "Glycerin" or "Glycerol" strongly suggests that "this compound" may be a typographical error, a proprietary name not in the public domain, or a misunderstanding of a chemical name.

This document will proceed under the strong assumption that the intended compound of interest is Glycerol (also known as Glycerin or 1,2,3-propanetriol). We will provide detailed application notes, protocols, and supplier information for Glycerol, tailored to the interests of the research and drug development community.

Commercial Availability of Glycerol

Glycerol is a ubiquitous and readily available chemical commodity. It is produced in large quantities as a byproduct of soap manufacturing (saponification) and biodiesel production. High-purity grades suitable for research, pharmaceutical, and cosmetic applications are widely accessible.

| Supplier Type | Purity Grades Available | Common Packaging Sizes |

| Major Chemical Suppliers (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific, VWR) | ACS Reagent, USP, FCC, 99.5%+ | 100 mL, 500 mL, 1 L, 4 L |

| Bulk Industrial Suppliers | Technical Grade, Crude | Drums, Totes, Tankers |

| Specialized Biochemical Suppliers | High-Purity, Sterile-filtered | Small vials, custom preparations |

Pricing for glycerol is generally low and varies based on grade, volume, and supplier. For research and pharmaceutical applications, expect to pay a premium for higher purity and specialized formulations.

Application Notes for Glycerol in Research and Development

Glycerol is a highly versatile compound with a wide range of applications in the laboratory and in pharmaceutical formulations. Its properties as a humectant, solvent, cryoprotectant, and metabolic intermediate make it an invaluable tool.

1. Cryopreservation of Cells and Tissues:

-

Principle: Glycerol is a widely used cryoprotectant. It reduces the freezing point of water and minimizes the formation of damaging ice crystals within and around cells during the freezing process.

-

Applications: Preservation of cell lines, primary cells, tissues, and microorganisms.

-

Typical Concentrations: 5-20% (v/v) in cell culture medium.

2. Protein Stabilization and Enzyme Assays:

-

Principle: Glycerol can stabilize protein structure by promoting a more compact, native conformation and preventing aggregation. It increases the viscosity of solutions, which can be a factor in enzyme kinetics.

-

Applications: Storage of purified proteins and enzymes, formulation of enzyme assay buffers.

-

Typical Concentrations: 10-50% (v/v) for long-term storage; 5-20% (v/v) in assay buffers.

3. Electrophoresis:

-

Principle: Glycerol is added to loading buffers for polyacrylamide gel electrophoresis (PAGE) to increase the density of the sample, ensuring it sinks to the bottom of the sample well.

-

Applications: SDS-PAGE, native PAGE, and agarose gel electrophoresis.

-

Typical Concentrations: 5-10% (v/v) in the loading buffer.

4. Pharmaceutical Formulations:

-

Principle: Glycerol serves as a humectant, solvent, sweetener, and preservative in a variety of pharmaceutical preparations.

-

Applications: Syrups, elixirs, topical creams and lotions, and as a plasticizer in gelatin capsules.

Experimental Protocols

Protocol 1: Preparation of a 10% (v/v) Glycerol Cryopreservation Medium

Materials:

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Sterile, high-purity glycerol (e.g., cell culture grade)

-

Sterile conical tubes and pipettes

Procedure:

-

In a sterile biological safety cabinet, combine 80 mL of cell culture medium and 10 mL of FBS in a sterile 100 mL bottle.

-

Gently mix the medium and FBS.

-

Carefully add 10 mL of sterile glycerol to the mixture.

-

Mix thoroughly by gentle inversion until the glycerol is completely dissolved. The solution may be viscous.

-

Store the cryopreservation medium at 4°C for up to one month.

Signaling Pathway Involvement: Glycerol Metabolism

Glycerol is an important metabolic intermediate. When released from the breakdown of triglycerides, it can enter the glycolysis or gluconeogenesis pathways in the liver. This process is crucial for energy production and maintaining glucose homeostasis.

The key steps involve the phosphorylation of glycerol to glycerol-3-phosphate by glycerol kinase, followed by its oxidation to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase. DHAP is an intermediate in glycolysis.

Troubleshooting & Optimization

Technical Support Center: Glyurallin B Degradation and Prevention

Disclaimer: Initial searches for "Glyurallin B" did not yield any specific information regarding its degradation or prevention. It is possible that this is a novel or proprietary compound with limited public data. Therefore, this technical support center has been created using Glycerol (Glycerin) as a well-documented substitute to demonstrate the requested format and content. The principles and methodologies described here for Glycerol can serve as a template for investigating the stability of new chemical entities like this compound.

This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of chemical compounds during their experiments.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Discoloration of the compound upon storage or heating. | Oxidative degradation due to exposure to air/oxygen or elevated temperatures.[1] | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to high temperatures. Consider adjusting the pH to a range of 4.5-5.0 or 11.0-12.0 to inhibit oxidative degradation.[1] |

| Inconsistent experimental results with the same batch of the compound. | Degradation of the compound between experiments, possibly due to improper storage or handling. | Re-evaluate storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light and moisture. Perform a purity check before each experiment. |

| Formation of unknown peaks in chromatography analysis. | The compound is degrading into by-products. | Conduct forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and pathways.[2] |

| Loss of compound potency or activity over time. | Chemical instability leading to the breakdown of the active molecule. | Establish a re-test period for the compound based on long-term stability studies to ensure it meets specifications before use.[3][4] |

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the degradation of compounds like Glycerol?

The primary factors leading to the degradation of Glycerol are oxidation and exposure to elevated temperatures.[1] Oxidative degradation can occur during prolonged storage in the presence of air, leading to discoloration.[1] High temperatures, often used in various processing applications, can also cause thermal degradation and the formation of colored by-products.[1]

2. How can I prevent the degradation of my compound during storage?

To prevent degradation during storage, it is crucial to control the storage conditions. For Glycerol, adjusting the pH to a slightly acidic range (e.g., 4.5 to 5.0) or a strongly basic range (e.g., 11.0 to 12.0) has been shown to inhibit oxidative degradation.[1] Additionally, storing the compound in airtight containers, protected from light and moisture, at a controlled temperature is recommended.

3. What is a stability-indicating method and why is it important?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. This is crucial for stability studies as it allows for the reliable monitoring of the compound's purity and degradation over time.

4. How often should I test my compound for stability?

For long-term stability studies, testing frequency should be sufficient to establish a stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4][5] For accelerated stability studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[3][4][5]

5. What are "forced degradation" or "stress" studies?

Forced degradation studies involve intentionally exposing the compound to harsh conditions such as high heat, humidity, light, and a range of pH values (acidic and basic hydrolysis) and oxidative environments.[2] These studies help to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[2]

Quantitative Data Summary

Table 1: Influence of pH on Glycerol Stability

| pH Range | Effect on Oxidative Degradation | Reference |

| 4.5 - 5.0 | Inhibition of degradation | [1] |

| 11.0 - 12.0 | Inhibition of degradation | [1] |

Table 2: Example Degradation Rates of Proteins (Illustrative for Kinetic Studies)

Note: This data is for proteins and is provided as an example of how degradation rates can be presented. Similar studies would need to be conducted for this compound.

| Substance | Degradation Rate (k_d, /h) | Reference |

| Casein | 0.827 - 0.989 | [6] |

| Solvent Soya-bean Meal | 0.134 - 0.208 | [6] |

| Expeller Soya-bean Meal | 0.037 - 0.098 | [6] |

| Bovine Serum Albumin | 0.135 | [6] |

Experimental Protocols

Protocol 1: General Stability Testing of a Drug Substance

Objective: To establish a re-test period for a drug substance under specified storage conditions.

Methodology:

-

Batches: Use a minimum of three primary batches of the drug substance for the study.

-

Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (e.g., color, clarity).

-

Assay for the active substance.

-

Quantification of degradation products.

-

Moisture content.

-

Any other critical quality attributes.

-

-

Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. A significant change is defined as a failure to meet the established specifications. Based on the results, a re-test period is proposed.[3][4]

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions or suspensions of the drug substance in various media.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for 24 hours.

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

-

Peak Purity: Perform peak purity analysis to ensure that the chromatographic peak of the active substance is not co-eluting with any degradation products.

-

Characterization: If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS/MS or NMR.

Visualizations

Caption: Hypothetical degradation pathway for this compound.

Caption: General workflow for a stability testing experiment.

References

- 1. US6784326B1 - Process for improving stability of glycerin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. asean.org [asean.org]

- 6. Rumen protein degradation rates estimated by non-linear regression analysis of Michaelis-Menten in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Complex Natural Products

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in peptide coupling reactions are a common issue and can stem from several factors. Here's a step-by-step troubleshooting guide:

-

Incomplete Activation/Coupling: The carboxylic acid may not be fully activated, or the coupling reaction itself may be too slow.

-

Solution: Switch to a more powerful coupling reagent. For sterically hindered amino acids or difficult sequences, phosphonium-based reagents like PyBOP or uranium-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimides like DCC.[1][2] Consider a double-coupling strategy where the coupling step is repeated before proceeding to the next deprotection.[1]

-

-

Racemization: The chiral integrity of the amino acid may be compromised during activation, leading to the formation of diastereomers that are difficult to separate and result in a lower yield of the desired product.

-

Solution: The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization.[2] Using weaker bases like N-methylmorpholine (NMM) instead of stronger, more hindered bases like diisopropylethylamine (DIPEA) can also minimize this side reaction.[2]

-

-

Steric Hindrance: Bulky amino acid side chains near the coupling site can physically block the approach of the activated acid and the amine.

-

Solution: Elevating the reaction temperature or using microwave irradiation can sometimes overcome steric barriers.[3] Additionally, choosing a less sterically demanding protecting group on adjacent functionalities can alleviate some of the hindrance.

-

-

Poor Solubility: The growing peptide chain may become insoluble in the reaction solvent, leading to incomplete reactions.

-

Solution: Test a variety of solvents or solvent mixtures. For solid-phase peptide synthesis (SPPS), solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common, but the addition of chaotropic agents or switching to a more suitable resin can improve solubility.

-

Q2: I am observing multiple byproducts in my reaction mixture. How can I improve the chemoselectivity of my reaction?

A2: The formation of byproducts is often due to the presence of multiple reactive functional groups. A robust protecting group strategy is crucial for ensuring high chemoselectivity.

-

Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions.[4] For example, a Boc group (acid-labile) can be used to protect an amine while a Fmoc group (base-labile) protects another. This allows for the selective deprotection of one site while the other remains protected.[4]

-

Protecting Group Stability: Ensure that your chosen protecting groups are stable to the reaction conditions used in subsequent steps. For instance, benzyl ethers are generally stable to both acidic and basic conditions, making them suitable for multi-step syntheses.[5]

-

Strategic Placement: The choice of protecting group can also influence the reactivity and stereochemical outcome of a reaction. For example, in glycosylation reactions, a participating protecting group at the C-2 position (like an acetyl group) can favor the formation of a 1,2-trans glycosidic bond.[6]

Q3: The final cyclization step of my synthesis is proceeding with very low efficiency. What strategies can I employ to improve the yield of the macrocycle?

A3: Macrocyclization is often a challenging, entropy-disfavored step. Several factors can be optimized to favor the intramolecular cyclization over intermolecular oligomerization.

-

High Dilution: Performing the cyclization reaction at a very low concentration (typically in the millimolar range) favors the intramolecular reaction by minimizing the chances of two reactive ends of different molecules encountering each other.

-

Choice of Cyclization Site: The conformation of the linear precursor can significantly impact the ease of cyclization. Choosing a cyclization point that results in a precursor with a natural "turn" can pre-organize the molecule for ring closure.

-

Coupling Reagents and Conditions: The choice of coupling reagent is critical. Reagents known for their high efficiency and rapid reaction kinetics are preferred.[3][7] The reaction temperature can also be optimized; sometimes, heating is necessary to overcome the activation barrier, while in other cases, lower temperatures might be required to minimize side reactions.[3][7]

-

Solvent: The solvent can influence the conformation of the linear peptide. A solvent that promotes a folded conformation can facilitate cyclization.

Troubleshooting Guides

Low Yield in a Generic Coupling Step

| Symptom | Possible Cause | Suggested Solution |

| Starting material remains unreacted | Incomplete activation of the carboxylic acid or insufficient reactivity of the coupling reagent. | Switch to a more potent coupling reagent (e.g., from a carbodiimide to a phosphonium or uranium salt).[1][2] Increase the equivalents of the coupling reagent and/or the nucleophile. |

| Multiple spots on TLC/LC-MS corresponding to byproducts | Lack of chemoselectivity; reaction with other functional groups. | Re-evaluate the protecting group strategy. Ensure all other reactive functionalities are adequately protected with stable groups.[8] |

| Product is a mixture of diastereomers | Racemization of the activated amino acid. | Add a racemization suppressant like HOBt or HOAt.[1] Use a less hindered base or lower the reaction temperature. |

| Reaction mixture becomes heterogeneous | Poor solubility of the starting material or product in the reaction solvent. | Experiment with different solvents or solvent mixtures. For SPPS, consider a different resin or the use of a "magic mixture" of solvents. |

Inefficient Macrocyclization

| Symptom | Possible Cause | Suggested Solution |

| Predominant formation of linear dimers or higher oligomers | Reaction concentration is too high, favoring intermolecular reactions. | Perform the reaction under high dilution conditions (e.g., using a syringe pump for slow addition of the linear precursor). |